molecular formula C15H15BrO B3346937 1-(Benzyloxy)-4-bromo-2-ethylbenzene CAS No. 1257078-55-9

1-(Benzyloxy)-4-bromo-2-ethylbenzene

Cat. No.: B3346937
CAS No.: 1257078-55-9
M. Wt: 291.18 g/mol
InChI Key: YINXKFWEJVJWGL-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-4-bromo-2-ethylbenzene ( 1257078-55-9) is an organic compound with a molecular formula of C 15 H 15 BrO and a molecular weight of 291.18 g/mol . This benzyloxy-protected bromoarene serves as a versatile and valuable building block in medicinal chemistry and organic synthesis. Its structure, which features both a bromo substituent and an ethyl group on the benzene ring, protected by a benzyloxy group, makes it a key intermediate for constructing more complex molecules via metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions. The compound has a calculated density of 1.3±0.1 g/cm³ and a high boiling point of approximately 365.4±27.0 °C at 760 mmHg . Researchers should note the flash point of 148.1±9.7 °C when handling . It is typically supplied as a solid and should be stored according to the manufacturer's recommendations. Application Notes: The primary value of this compound lies in its use as a synthetic intermediate. The bromine atom acts as a excellent leaving group for aromatic nucleophilic substitution or, more commonly, as a coupling partner in palladium-catalyzed reactions. This allows researchers to introduce a substituted phenyl moiety into a target structure. The benzyloxy group can later be removed (deprotected) under mild conditions to reveal a phenolic hydroxyl group, adding a layer of synthetic utility for the preparation of complex phenols and their derivatives. Safety and Compliance: This product is labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Please refer to the Safety Data Sheet (SDS) for detailed handling and hazard information.

Properties

IUPAC Name

4-bromo-2-ethyl-1-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrO/c1-2-13-10-14(16)8-9-15(13)17-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YINXKFWEJVJWGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)Br)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthetic Analysis and Fundamental Synthetic Disconnections of 1 Benzyloxy 4 Bromo 2 Ethylbenzene

Analysis of Key Carbon-Oxygen and Carbon-Bromine Bond Formations

The structure of 1-(benzyloxy)-4-bromo-2-ethylbenzene presents two primary loci for disconnection: the benzylic ether linkage (C-O bond) and the aryl-bromine bond (C-Br bond).

A primary retrosynthetic disconnection involves cleaving the C-O ether bond. This disconnection is based on the well-established Williamson ether synthesis, a reliable method for forming ethers from an alkoxide and an alkyl halide. This leads to two key synthons: a 4-bromo-2-ethylphenoxide anion and a benzyl (B1604629) cation.

A second strategic disconnection targets the C-Br bond. Aryl bromides are commonly synthesized via electrophilic aromatic substitution. Disconnecting this bond suggests that the bromine atom can be introduced onto a pre-existing substituted benzene (B151609) ring. This leads to a precursor molecule, 1-(benzyloxy)-2-ethylbenzene, and an electrophilic bromine source.

Exploration of Potential Precursors and Accessible Synthons

Based on the primary disconnections, a more detailed exploration of potential precursors and their corresponding synthons can be undertaken. The retrosynthetic analysis suggests that the synthesis can be approached in a convergent manner, preparing key intermediates that are then combined.

The most logical precursor, derived from the C-O bond disconnection, is 4-bromo-2-ethylphenol (B17565). This molecule contains the core substituted aromatic ring and can be readily converted to the target molecule in a single step. The synthons and their real-world synthetic equivalents for this final step are outlined below.

Table 1: Synthons and Synthetic Equivalents for the Formation of the Ether Linkage

SynthonChargeSynthetic Equivalent
4-bromo-2-ethylphenoxideAnion4-bromo-2-ethylphenol
Benzyl cationCationBenzyl bromide or Benzyl chloride

Further retrosynthetic analysis of 4-bromo-2-ethylphenol reveals two key bond formations on the aromatic core: the introduction of the ethyl group and the bromine atom. The order of these introductions is crucial for achieving the desired substitution pattern.

Considering the directing effects of the substituents, it is more strategic to first introduce the ethyl group to phenol (B47542), forming 2-ethylphenol (B104991). The hydroxyl group is an ortho-, para-directing activating group. The ethyl group is also an ortho-, para-directing group, though weaker than the hydroxyl. Therefore, the bromination of 2-ethylphenol is expected to occur predominantly at the para position to the strongly activating hydroxyl group, yielding the desired 4-bromo-2-ethylphenol.

Table 2: Precursors and Synthons for the Synthesis of 4-bromo-2-ethylphenol

Target MoleculeDisconnectionPrecursor(s)Synthon(s)Synthetic Equivalent(s)
4-bromo-2-ethylphenolC-Br bond2-ethylphenolElectrophilic bromine (Br+)Bromine (Br2), N-Bromosuccinimide (NBS)
2-ethylphenolC-C bondPhenolEthyl cation (CH3CH2+)Ethylene, Ethanol, Ethyl halide

Hierarchical Approach to Constructing the Substituted Aromatic Core

A hierarchical approach to the synthesis of this compound involves a stepwise construction of the molecule, starting from simple and readily available materials.

Step 1: Synthesis of 2-Ethylphenol

The synthesis begins with the ortho-alkylation of phenol. While Friedel-Crafts alkylation of phenols can be complex due to the high reactivity of the ring and potential for O-alkylation, specific methods have been developed for selective ortho-alkylation. One industrial method involves the reaction of phenol with ethylene in the presence of a catalyst like aluminum phenolate at high temperature and pressure. wikipedia.org Alternative methods include the use of ethanol as the alkylating agent with a solid acid catalyst.

Step 2: Synthesis of 4-Bromo-2-ethylphenol

The next step is the regioselective bromination of 2-ethylphenol. The hydroxyl group is a powerful activating and ortho-, para-directing group. Since the ortho position is sterically hindered by the adjacent ethyl group, bromination is highly favored at the para position. Various brominating agents can be employed, such as elemental bromine in a suitable solvent or N-bromosuccinimide (NBS), which is a milder source of electrophilic bromine. nih.govresearchgate.netnih.gov The reaction conditions can be controlled to favor monobromination.

Step 3: Synthesis of this compound

The final step is the formation of the benzylic ether via the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com 4-Bromo-2-ethylphenol is deprotonated with a base, such as sodium hydroxide or potassium carbonate, to form the corresponding phenoxide. This nucleophilic phenoxide then undergoes an SN2 reaction with benzyl bromide or benzyl chloride to yield the final product, this compound. To facilitate the reaction between the aqueous phenoxide and the organic alkyl halide, a phase transfer catalyst like tetrabutylammonium (B224687) bromide can be employed. utahtech.eduyoutube.com

This hierarchical approach ensures a controlled and efficient synthesis, with each step building upon the previous one to construct the target molecule with the desired substitution pattern.

Advanced Synthetic Methodologies for 1 Benzyloxy 4 Bromo 2 Ethylbenzene

Etherification Strategies for Benzyloxy Moiety Introduction

The introduction of the benzyloxy group onto the 4-bromo-2-ethylphenol (B17565) scaffold is a critical transformation in the synthesis of the target compound. This can be achieved through classical nucleophilic substitution methods or more modern transition metal-catalyzed approaches.

Classical Williamson Ether Synthesis Approaches with Substituted Phenols

The Williamson ether synthesis, a long-established and reliable method, remains a cornerstone for the preparation of ethers. tandfonline.commasterorganicchemistry.com The reaction involves the deprotonation of a phenol (B47542) to form a phenoxide, which then acts as a nucleophile, attacking an alkyl halide in an SN2 reaction to form the desired ether. masterorganicchemistry.comorganic-chemistry.org For the synthesis of 1-(benzyloxy)-4-bromo-2-ethylbenzene, this involves the reaction of 4-bromo-2-ethylphenoxide with a benzyl (B1604629) halide.

The efficiency and selectivity of the Williamson ether synthesis are highly dependent on the choice of base and solvent. The base must be strong enough to deprotonate the phenolic hydroxyl group of 4-bromo-2-ethylphenol to generate the corresponding phenoxide. researchgate.net Common bases used for this purpose include alkali metal hydroxides (e.g., NaOH, KOH) and carbonates (e.g., K₂CO₃). researchgate.nettandfonline.com

The solvent plays a crucial role in solvating the reactants and influencing the reaction rate and selectivity. Polar aprotic solvents such as acetone, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are often preferred as they can accelerate the SN2 reaction by solvating the cation of the base without strongly solvating the nucleophilic phenoxide anion. tandfonline.comquizlet.com

Phase-transfer catalysis (PTC) has emerged as a powerful technique to enhance the rate of Williamson ether synthesis, particularly in biphasic systems. utahtech.edunumberanalytics.com A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), facilitates the transfer of the phenoxide ion from the aqueous or solid phase to the organic phase where the benzyl halide is located, thereby increasing the reaction rate. utahtech.educhegg.com

Table 1: Optimization of Williamson Ether Synthesis Conditions for Aryl Ethers

Phenol SubstrateAlkylating AgentBaseSolventCatalystTemperature (°C)Yield (%)Reference
4-EthylphenolMethyl IodideNaOHWater/DichloromethaneTetrabutylammonium bromideRefluxNot specified utahtech.edu
4-BromophenolUnknown Primary Alkyl Halide25% KOHNot specifiedTBABNot specifiedNot specified chegg.com
2-NaphtholAllyl BromideNaOHDichloromethaneBenzyltriphenylammonium chlorideNot specifiedReasonable quizlet.com
PhenolBenzyl ChlorideK₂CO₃Acetone or DMFNoneHeatingHigh tandfonline.com

While benzyl halides like benzyl chloride and benzyl bromide are commonly used in Williamson ether synthesis, they can sometimes lead to undesired side reactions, such as C-alkylation, especially with activated phenols. tandfonline.comtandfonline.com To enhance the selectivity for O-alkylation, milder benzylating reagents can be employed.

Benzyl p-toluenesulfonate (benzyl tosylate) has been shown to be a useful alternative to benzyl halides. tandfonline.comtandfonline.com Although it needs to be synthesized, it often provides higher yields of the desired O-benzylated product with a reduced tendency for C-alkylation, particularly with phenols that are prone to this side reaction. tandfonline.com The use of benzyl tosylate can be advantageous in the synthesis of this compound to ensure the selective formation of the ether linkage.

Transition Metal-Catalyzed Etherification Reactions

In recent years, transition metal-catalyzed reactions, particularly those involving palladium, have emerged as powerful alternatives to the classical Williamson ether synthesis for the formation of C-O bonds. wikipedia.orgorganic-chemistry.org These methods often proceed under milder conditions and exhibit broader substrate scope and functional group tolerance.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been successfully extended to the formation of aryl ethers. organic-chemistry.orgwikipedia.org This methodology allows for the coupling of aryl halides with alcohols to form the corresponding ethers. wikipedia.org In the context of synthesizing this compound, this could involve the coupling of 4-bromo-2-ethylphenol with a benzyl halide or the coupling of a protected 4-bromo-2-ethylphenol with benzyl alcohol.

A notable advancement in this area is the palladium-catalyzed benzylation of phenols under neutral conditions using benzyl carbonates as the benzylating agent. organic-chemistry.org This approach, utilizing a palladium catalyst generated in situ from Pd(η³-C₃H₅)Cp and a phosphine (B1218219) ligand like DPEphos, allows for the efficient formation of aryl benzyl ethers at moderate temperatures (60–80 °C) without the need for a base. organic-chemistry.org This method is highly selective for phenols and produces only volatile byproducts, making it an attractive and cleaner alternative. organic-chemistry.org

Table 2: Palladium-Catalyzed C-O Cross-Coupling for Ether Synthesis

Aryl Halide/PhenolCoupling PartnerPalladium SourceLigandBaseSolventTemperature (°C)Yield (%)Reference
Aryl HalidesPhenolsPd(OAc)₂2-di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (di-tBuXPhos)Not specifiedNot specifiedNot specifiedGood to Excellent organic-chemistry.org
PhenolsAryl Benzyl CarbonatesPd(η³-C₃H₅)CpDPEphosNoneNot specified60-80High organic-chemistry.org
Aryl BromidesBaylis-Hillman Adducts (for α-benzyl-β-keto esters)Pd(dbpf)Cl₂NoneN-methyldicyclohexylamineDMF10053-99 organic-chemistry.org
Aryl ChloridesPrimary AminesPalladiumJosiphos family ligandNot specifiedNot specifiedMildHigh nih.gov

The success of palladium-catalyzed C-O cross-coupling reactions is intrinsically linked to the design and selection of the phosphine ligand coordinated to the palladium center. The ligand plays a critical role in facilitating the key steps of the catalytic cycle, namely oxidative addition and reductive elimination. nih.gov

For the coupling of aryl halides, particularly less reactive aryl chlorides, the development of sterically hindered and electron-rich phosphine ligands has been a major breakthrough. organic-chemistry.orgnih.gov Biarylphosphine ligands, such as those developed by Buchwald and coworkers, have proven to be highly effective. organic-chemistry.org The steric bulk of these ligands is thought to promote the reductive elimination step, which is often the rate-limiting step in C-O bond formation, and to stabilize the active catalytic species. organic-chemistry.org The electronic properties of the ligand also influence the reactivity of the palladium center. Electron-donating ligands increase the electron density on the palladium, which can facilitate the oxidative addition of the aryl halide. nih.gov

The choice of palladium precursor, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), along with the appropriate ligand, base, and solvent, must be carefully optimized for each specific substrate combination to achieve high yields and selectivity. organic-chemistry.orgnih.gov

Palladium-Catalyzed C-O Cross-Coupling Methodologies
Mechanistic Probes for Oxidative Addition and Reductive Elimination Pathways

The construction of the ether linkage in compounds like this compound via palladium or nickel catalysis fundamentally relies on a catalytic cycle involving oxidative addition and reductive elimination steps. acs.org Mechanistic studies, often using probe molecules and computational analysis, have elucidated these pathways.

In a potential synthesis, the cycle would initiate with the oxidative addition of an aryl halide (e.g., a derivative of 4-bromo-2-ethylphenol) to a low-valent metal center, such as Pd(0) or Ni(0). This step involves the insertion of the metal into the carbon-halogen bond, forming a new organometallic complex where the metal is in a higher oxidation state (e.g., Pd(II) or Ni(II)).

Following this, a ligand exchange or reaction with an alkoxide (formed from benzyl alcohol and a base) occurs. The final key step is reductive elimination , where the new C-O bond is formed, releasing the target diaryl ether, this compound. This step regenerates the low-valent metal catalyst, allowing it to re-enter the catalytic cycle. Decarbonylative etherification presents an alternative pathway where an aromatic ester is used, proceeding through a similar catalytic cycle. acs.org

Copper-Catalyzed Ullmann-Type and Chan-Lam Etherifications

Copper-catalyzed reactions are the cornerstone of modern diaryl ether synthesis, offering a more economical alternative to palladium.

The Ullmann-type reaction is a classical method that has been significantly improved. Modern protocols allow the coupling of an aryl halide, such as 4-bromo-2-ethylphenol, with benzyl alcohol in the presence of a copper catalyst and a base at much lower temperatures than the harsh conditions originally required. organic-chemistry.org

The Chan-Lam coupling represents a complementary approach, reacting an arylboronic acid with an alcohol. organic-chemistry.org To synthesize this compound via this method, one could couple (4-bromo-2-ethylphenyl)boronic acid with benzyl alcohol using a copper(II) salt like cupric acetate. This reaction is often performed at room temperature and is tolerant of a wide array of functional groups. organic-chemistry.org

Investigation of Ligand Effects on Reactivity and Substrate Scope

The success of modern copper-catalyzed etherifications is heavily dependent on the choice of ligand, which modulates the stability and reactivity of the copper catalyst. Ligands can accelerate the reaction, enabling the use of less reactive aryl chlorides and bromides, and broaden the substrate scope. organic-chemistry.org For instance, simple and inexpensive amino acids like N,N-dimethylglycine have proven highly effective, allowing Ullmann-type couplings to proceed at temperatures as low as 90°C with aryl bromides. organic-chemistry.org N-heterocyclic carbenes (NHCs) have also emerged as powerful ligands for these transformations.

Table 1: Effect of Different Ligands on a Representative Copper-Catalyzed Etherification

LigandCatalyst SystemTypical Temperature (°C)Key Advantages
NoneCuI / Base110-140Simplicity, cost-effective for reactive substrates. organic-chemistry.org
N,N-DimethylglycineCuI / Ligand / Base90Low cost, effective for aryl iodides and bromides. organic-chemistry.org
PhenanthrolineCuI / Ligand / Base80-110Accelerates coupling with a variety of substrates.
N-Heterocyclic Carbene (NHC)Cu(OAc)₂ / Ligand / Base25-100High efficiency, broad substrate scope. organic-chemistry.org
Evaluation of Heterogeneous vs. Homogeneous Catalysis

The distinction between homogeneous and heterogeneous catalysis is critical for practical and industrial applications.

Homogeneous catalysis , where the catalyst (e.g., a soluble copper salt-ligand complex) is in the same phase as the reactants, typically offers high activity and selectivity due to the accessibility of the catalytic sites. However, catalyst separation from the product mixture can be difficult and costly.

Heterogeneous catalysis utilizes a catalyst in a different phase, such as copper nanoparticles supported on carbon or magnetic nanoparticles. researchgate.net The primary advantage of this approach is the ease of catalyst recovery and recycling, which aligns with the principles of green chemistry. researchgate.net These solid-supported catalysts can be separated by simple filtration, reducing metal contamination in the final product and allowing for multiple reaction cycles. researchgate.netcore.ac.uk

Table 2: Comparison of Homogeneous and Heterogeneous Catalysis for Diaryl Ether Synthesis

FeatureHomogeneous CatalysisHeterogeneous Catalysis
Catalyst State Soluble in reaction mediumSolid, insoluble in reaction medium
Activity Generally high and uniformCan be lower; may have mass transfer limitations
Selectivity Often very highCan be influenced by the support material
Catalyst Separation Difficult (e.g., distillation, chromatography)Easy (e.g., filtration, magnetic separation) researchgate.net
Recyclability ChallengingStraightforward, often for multiple cycles researchgate.netcore.ac.uk
Example [CuI(Phenanthroline)] complexCopper nanoparticles on carbon nanotubes researchgate.net

Eco-Friendly and Sustainable Etherification Routes

A significant driver in modern synthetic chemistry is the development of environmentally benign processes. This involves replacing toxic reagents and solvents and using catalysts based on abundant, non-toxic metals. organic-chemistry.orgox.ac.ukrsc.org

Iron-Catalyzed Approaches and Recyclable Solvent Systems

Iron is an ideal candidate for sustainable catalysis as it is earth-abundant, inexpensive, and has low toxicity. Iron salts such as iron(III) acetylacetonate (B107027) (Fe(acac)₃) and iron(III) chloride (FeCl₃) have been shown to effectively catalyze C-O cross-coupling reactions. organic-chemistry.orgacs.org These methods provide an economical and environmentally friendly alternative to palladium- and even copper-based systems for synthesizing diaryl ethers. nih.gov

The sustainability of these reactions can be further enhanced by using recyclable or green solvent systems. core.ac.uk For example, supercritical carbon dioxide (scCO₂) has been used as a solvent for SNAr-based diaryl ether synthesis, allowing for high yields and simple product separation. ox.ac.uk Polymer-supported catalysts have been designed for use in thermomorphic systems, where the catalyst dissolves at a higher reaction temperature but precipitates upon cooling for easy recovery. core.ac.uk

Table 3: Examples of Iron-Catalyzed Systems for C-O Coupling

Iron CatalystBaseSolventKey Features
Fe(acac)₃K₂CO₃N/AEfficient, economic, attractive for industrial scale. organic-chemistry.org
FeCl₃Cs₂CO₃TolueneEffective for coupling phenols and aryl halides.
Fe(OTf)₃NH₄Cl (additive)N/ASelective etherification of alcohols. acs.org
Base-Mediated Reactions under Mild Conditions

In certain cases, the ether linkage can be formed without a transition-metal catalyst, particularly when one of the aromatic rings is sufficiently electron-deficient. This process, known as nucleophilic aromatic substitution (SNAr), can be promoted by a base under relatively mild conditions. organic-chemistry.org The use of a strong base like potassium carbonate in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) can facilitate the direct coupling of a phenol with an activated aryl halide. organic-chemistry.org Microwave irradiation has been employed to dramatically shorten reaction times for these base-mediated couplings. organic-chemistry.org

Furthermore, even within catalyzed systems, the choice of base is critical for achieving mild conditions. For copper-catalyzed etherifications, using lithium tert-butoxide (LiOt-Bu) as the base has been shown to be highly effective, enabling the reaction to proceed efficiently without the need for an external ligand and often allowing the alcohol reactant to serve as the solvent. organic-chemistry.org

Aryl Bromination and Alkylation Strategies

The synthesis of this compound involves the strategic introduction of two key substituents—a bromine atom and an ethyl group—onto a benzyl ether backbone. The efficiency and selectivity of this process are governed by the chosen synthetic route, which must carefully control the regiochemistry of the substitution on the aromatic ring. The activating nature of the benzyloxy group and the alkyl group directs the position of electrophilic attack, a factor that is central to designing a successful synthesis.

Regioselective Bromination of Substituted Benzyl Ethers

The benzyloxy group is a potent ortho-, para-directing group in electrophilic aromatic substitution reactions due to the electron-donating resonance effect of the ether oxygen. This makes the aromatic ring highly activated and susceptible to halogenation. When synthesizing this compound, a key step is the regioselective bromination of the precursor, 1-(benzyloxy)-2-ethylbenzene. The starting material for this precursor is typically 3-ethylphenol (B1664133). nih.gov

The primary challenge is to direct the bromine atom exclusively to the C-4 position (para to the benzyloxy group). The combined electronic effects of the benzyloxy group at C-1 and the ethyl group at C-2 synergistically favor this outcome. The benzyloxy group strongly activates the para position, while the ortho-directing ethyl group also activates the same position. Steric hindrance from the ethyl group and the benzyloxy group would likely inhibit substitution at the other available ortho positions (C-3 and C-6).

Various brominating agents can be employed for this transformation. While molecular bromine (Br₂) can be used, often with a Lewis acid catalyst for less activated rings, its use can sometimes lead to over-bromination, especially with highly activated substrates. mdma.chalfa-chemistry.comwikipedia.org More controlled and selective bromination is often achieved using reagents like N-Bromosuccinimide (NBS) or stable organic ammonium tribromides such as N-benzyl-DABCO tribromide. researchgate.net These reagents provide a source of electrophilic bromine under milder conditions, enhancing regioselectivity and minimizing side reactions. researchgate.netresearchgate.net The choice of solvent and temperature is also critical in controlling the reaction's selectivity.

Table 1: Comparison of Reagents for Regioselective Bromination of Activated Arenes
ReagentTypical ConditionsSelectivityAdvantages
Br₂/FeBr₃CS₂, CCl₄, 0°C to RTModerate to GoodClassical, potent brominating system. alfa-chemistry.com
N-Bromosuccinimide (NBS)DMF, CH₂Cl₂, RTGood to ExcellentMilder conditions, easier to handle than Br₂.
N-Benzyl-DABCO tribromideCH₂Cl₂, RTExcellentStable solid, high regioselectivity for phenols and amines. researchgate.net
KBr/ZnAl-BrO₃⁻-LDHsCH₂Cl₂, refluxExcellent (para-selective)Uses inexpensive reagents, high atom economy. researchgate.net

Introduction of the Ethyl Group via Electrophilic or Organometallic Routes

The introduction of the ethyl group can be approached from multiple angles, either by starting with a pre-ethylated precursor like 3-ethylphenol or by introducing it onto a brominated benzene (B151609) derivative.

Electrophilic Routes: The most common electrophilic method for introducing an alkyl group is the Friedel-Crafts alkylation. masterorganicchemistry.comlibretexts.orgnih.gov In a potential synthesis of the target molecule, one could start with 1-(benzyloxy)-4-bromobenzene and introduce the ethyl group via Friedel-Crafts alkylation using an ethyl halide (e.g., ethyl bromide) and a Lewis acid catalyst like AlCl₃ or FeCl₃. masterorganicchemistry.com However, this approach faces challenges. The benzyloxy group is a strong activating group, and directing the ethyl group selectively to the ortho position can be difficult, potentially leading to a mixture of isomers.

A more controlled, albeit longer, alternative is the Friedel-Crafts acylation followed by reduction. masterorganicchemistry.comyoutube.com This two-step process involves:

Acylation: Reacting 1-(benzyloxy)-4-bromobenzene with an acyl halide (e.g., acetyl chloride) and a Lewis acid. The acyl group is a deactivator, which prevents polyacylation and directs substitution primarily to the ortho position due to chelation effects or steric guidance.

Reduction: The resulting ketone (2-acetyl-1-(benzyloxy)-4-bromobenzene) is then reduced to the ethyl group. Common reduction methods include the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reductions. This sequence circumvents the issues of rearrangements and polyalkylation often associated with Friedel-Crafts alkylation. youtube.com

Organometallic Routes: Organometallic chemistry offers alternative pathways for C-C bond formation. While less common for simple ethylation, methods like Suzuki or Negishi coupling could theoretically be employed if a suitable ortho-metallated or ortho-halogenated precursor were available. These methods are generally more applicable for more complex alkyl or aryl additions.

Flow Chemistry and High-Throughput Synthesis Approaches

Modern synthetic chemistry increasingly relies on automation and advanced reactor technologies to accelerate development, improve safety, and facilitate scaling. For a multi-step synthesis like that of this compound, flow chemistry and high-throughput experimentation (HTE) offer significant advantages over traditional batch processing.

Continuous Flow Reactor Design for Scalable Production

Continuous flow chemistry, where reagents are pumped through a network of tubes or channels, offers superior control over reaction parameters compared to batch reactors. syrris.com This technology is particularly advantageous for hazardous reactions, such as brominations, or for processes requiring precise temperature control. mdpi.com

A continuous flow setup for the synthesis of this compound could be designed for the bromination step. Key features of such a system would include:

Reactor Type: A coiled tube reactor, often made of glass or chemically inert tubing (e.g., PFA, PTFE), would be suitable. rsc.org The small channel dimensions ensure a high surface-area-to-volume ratio, enabling rapid heat transfer and precise temperature control. syrris.commdpi.com

Reagent Delivery: Syringe pumps or HPLC pumps would deliver separate streams of 1-(benzyloxy)-2-ethylbenzene dissolved in a suitable solvent and the brominating agent (e.g., NBS in DMF or Br₂ in dichloromethane).

Mixing: The streams would converge at a T-mixer, ensuring rapid and homogenous mixing before entering the main reactor coil.

Reaction Zone: The reactor coil would be immersed in a temperature-controlled bath or mounted on a heated/cooled stage. The ability to superheat solvents under pressure can dramatically reduce reaction times from hours to minutes or even seconds. syrris.comnih.gov

Quenching and Collection: The product stream exiting the reactor can be directly mixed with a quenching agent (e.g., sodium thiosulfate (B1220275) solution) in another T-mixer before being collected for workup and purification.

This approach minimizes the volume of hazardous materials present at any given time, significantly improving safety. mdpi.commdpi.com Furthermore, scaling up production is achieved by simply running the reactor for a longer duration or by "numbering up" (running multiple reactors in parallel), bypassing the complex challenges associated with scaling up batch reactors.

Table 2: Comparison of Batch vs. Continuous Flow for Aromatic Bromination
ParameterBatch ProcessingContinuous Flow Processing
SafetyHigher risk due to large volumes of hazardous reagents (e.g., Br₂). mdpi.comInherently safer due to small reaction volumes at any given time. syrris.commdpi.com
Heat TransferInefficient, potential for thermal runaways.Excellent, high surface-area-to-volume ratio allows precise temperature control. syrris.com
MixingCan be slow and non-uniform, leading to side products.Rapid and efficient diffusion mixing leads to cleaner products. syrris.com
ScalabilityComplex, often requires re-optimization.Straightforward by extending run time or numbering-up. mdpi.com
Reaction TimeTypically hours.Can be reduced to minutes or seconds. nih.gov

High-Throughput Experimentation for Reaction Condition Optimization

High-Throughput Experimentation (HTE) utilizes miniaturized, parallel reactors, such as 96-well plates, to rapidly screen a wide array of reaction conditions. acs.orgchemrxiv.org This methodology is invaluable for optimizing the synthesis of this compound by quickly identifying the ideal reagents, catalysts, solvents, and temperatures. beilstein-journals.orgsemanticscholar.org

An HTE workflow to optimize the regioselective bromination step could be implemented as follows:

Plate Design: A 96-well plate would be designed where each well represents a unique set of reaction conditions. Variables could include different brominating agents (e.g., NBS, dibromodimethylhydantoin), solvents (e.g., DCM, DMF, acetonitrile), temperatures, and reaction times.

Automated Dispensing: Robotic liquid handlers would accurately dispense stock solutions of the substrate (1-(benzyloxy)-2-ethylbenzene) and the various reagents into the designated wells.

Parallel Reaction: The plate would be sealed and placed on a heating/shaking block to run all 96 reactions simultaneously under controlled conditions.

Rapid Analysis: After the designated time, the reactions are quenched in parallel. The outcome of each experiment (yield, purity, and regioselectivity) is rapidly determined using high-throughput analytical techniques like Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS). acs.orgbohrium.com

By analyzing the large dataset generated from a single HTE plate, chemists can quickly map the reaction landscape and identify the optimal conditions for producing this compound with the highest yield and purity, a task that would take weeks or months using traditional one-at-a-time experimentation. acs.orgsemanticscholar.org

Table 3: Example HTE Plate Layout for Bromination Optimization
WellBrominating AgentSolventTemperature
A1NBS (1.1 eq)DCM25°C
A2NBS (1.1 eq)DMF25°C
A3NBS (1.1 eq)MeCN25°C
............
B1NBS (1.1 eq)DCM40°C
............
E1Br₂ (1.1 eq)DCM0°C
............

Reactivity Profiles and Mechanistic Investigations of 1 Benzyloxy 4 Bromo 2 Ethylbenzene

Reactions Involving the Aryl Bromide Moiety

The carbon-bromine bond in 1-(benzyloxy)-4-bromo-2-ethylbenzene is the principal site of reactivity, enabling a diverse range of synthetic transformations.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is a suitable substrate for these transformations. jsynthchem.com

The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds between organoboron compounds and organohalides. libretexts.org This reaction is particularly valuable for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and material science. nih.gov In the context of this compound, this reaction allows for the introduction of a new aryl or vinyl group at the 4-position of the benzene (B151609) ring.

The reaction typically employs a palladium catalyst, such as palladium(II) acetate (B1210297) or a preformed palladium complex, in the presence of a suitable ligand and a base. jsynthchem.comnih.gov The choice of ligand is crucial for the efficiency of the reaction, with phosphine (B1218219) ligands being commonly used. The base, often a carbonate or phosphate, is required to activate the organoboron species. organic-chemistry.org The reaction is generally carried out in a variety of solvents, including aqueous mixtures. libretexts.org

A general scheme for the Suzuki-Miyaura coupling of this compound with an organoboron reagent is shown below:

Scheme 1: General Suzuki-Miyaura coupling reaction of this compound.

The reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org

Representative Suzuki-Miyaura Coupling Reactions
Organoboron ReagentCatalyst SystemBaseSolventYield (%)
Phenylboronic acidPd(OAc)2/SPhosK3PO4Toluene/H2OHigh
4-Methoxyphenylboronic acidPdCl2(dppf)Na2CO3DME/H2OGood
Vinylboronic acid pinacol (B44631) esterPd(PPh3)4K2CO3Toluene/EtOHModerate

The Heck reaction, a palladium-catalyzed coupling of an aryl halide with an alkene, provides a direct method for the synthesis of substituted alkenes. uliege.be This reaction is a powerful tool for the alkenylation of this compound, leading to the formation of stilbene (B7821643) and its derivatives. uib.no The reaction typically involves a palladium catalyst, a base, and an alkene. nih.gov

The general scheme for the Heck coupling of this compound with an alkene is as follows:

Scheme 2: General Heck coupling reaction of this compound.

The mechanism of the Heck reaction involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by migratory insertion of the alkene into the Pd-C bond. A subsequent β-hydride elimination releases the alkenyl-substituted product and a palladium hydride species, which is then converted back to the active Pd(0) catalyst by the base. uliege.be

Examples of Heck Coupling Reactions
AlkeneCatalyst SystemBaseSolventYield (%)
StyrenePd(OAc)2/P(o-tolyl)3Et3NDMFGood
Ethyl acrylatePdCl2(PPh3)2K2CO3Acetonitrile (B52724)High
1-OctenePd(dba)2/PCy3NaOtBuTolueneModerate

Beyond the Suzuki and Heck reactions, other palladium-catalyzed cross-coupling reactions can be adapted for the functionalization of this compound.

The Negishi coupling utilizes organozinc reagents as the coupling partners. nih.gov These reactions are known for their high functional group tolerance and reactivity. dntb.gov.ua The coupling of this compound with an organozinc reagent would proceed in the presence of a palladium or nickel catalyst. nih.govorgsyn.org

The Stille coupling employs organostannane reagents. wikipedia.orgorganic-chemistry.org While effective, the toxicity of organotin compounds is a significant drawback. organic-chemistry.org This reaction involves the coupling of the aryl bromide with an organotin compound in the presence of a palladium catalyst. wikipedia.org

The Sonogashira coupling is a method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgresearchgate.net This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.orgscielo.br The Sonogashira coupling of this compound with a terminal alkyne would yield a disubstituted alkyne. nih.gov

Overview of Negishi, Stille, and Sonogashira Couplings
Coupling ReactionOrganometallic ReagentTypical Catalyst SystemKey Features
NegishiOrganozinc (R-ZnX)Pd(PPh3)4 or NiCl2(dppe)High reactivity and functional group tolerance. beilstein-journals.org
StilleOrganostannane (R-SnR'3)Pd(PPh3)4Stable reagents, but toxic. researchgate.net
SonogashiraTerminal Alkyne (R-C≡CH)PdCl2(PPh3)2/CuI/AmineForms C(sp2)-C(sp) bonds. researchgate.net

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines. libretexts.orgwikipedia.org This reaction provides a powerful method for the synthesis of arylamines from this compound. nih.gov The reaction typically involves a palladium catalyst, a phosphine ligand, and a base. organic-chemistry.org

Similarly, C-S cross-coupling reactions can be achieved by reacting this compound with thiols in the presence of a palladium or copper catalyst. rsc.orgresearchgate.net These reactions are valuable for the synthesis of aryl thioethers.

C-N and C-S Cross-Coupling Reactions
NucleophileReaction NameCatalyst SystemBaseProduct Type
Primary/Secondary AmineBuchwald-Hartwig AminationPd(OAc)2/BINAPNaOtBuArylamine
ThiolThiolationCuI/LigandK2CO3Aryl Thioether

Nucleophilic aromatic substitution (SNAr) is another important class of reactions for the functionalization of aryl halides. libretexts.orgyoutube.com In contrast to electrophilic aromatic substitution, SNAr involves the attack of a nucleophile on the aromatic ring, leading to the displacement of a leaving group. youtube.com For SNAr to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups, typically positioned ortho and/or para to the leaving group. philadelphia.edu.jo

In the case of this compound, the benzyloxy and ethyl groups are electron-donating, which deactivates the ring towards nucleophilic attack. Therefore, SNAr reactions with this substrate are generally not favored under standard conditions. However, under forcing conditions or through the formation of a benzyne (B1209423) intermediate, nucleophilic substitution may be possible. masterorganicchemistry.com The benzyne mechanism involves elimination of HBr to form a highly reactive aryne, which is then attacked by a nucleophile. youtube.com

Due to the electron-rich nature of the benzene ring in this compound, SNAr reactions are not a primary mode of reactivity for this compound.

Reductive Debromination and Hydrogenation Studies

Reductive processes can target either the carbon-bromine bond or the aromatic systems of this compound.

Reductive Debromination: The carbon-bromine bond can be cleaved to replace the bromine atom with a hydrogen atom. This transformation can be achieved using various reducing systems. Catalytic hydrogenation, for example with palladium on carbon (Pd/C) and a hydrogen source, can effect debromination. researchgate.net However, this method also risks the hydrogenolysis of the benzyloxy group. researchgate.net Other methods, such as using specific metal-based reagents, could achieve more selective debromination.

Hydrogenation: Catalytic hydrogenation over powerful catalysts like platinum or nickel at high pressure can reduce the benzene rings. msu.edu This would result in the formation of (4-bromo-2-ethylcyclohexyloxy)methylcyclohexane. A more common and milder reaction under catalytic hydrogenation conditions (e.g., H₂, Pd/C) is the cleavage of the benzyl (B1604629) ether, a process known as hydrogenolysis, which would yield 4-bromo-2-ethylphenol (B17565) and toluene. researchgate.net

Grignard Reagent Formation and Subsequent Transformations

The presence of a bromo substituent on the aromatic ring allows for the formation of a Grignard reagent, a potent organometallic nucleophile. byjus.com

Formation: this compound reacts with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form (4-(benzyloxy)-2-ethylphenyl)magnesium bromide. wikipedia.orgyoutube.com The magnesium inserts into the carbon-bromine bond.

Subsequent Transformations: This Grignard reagent is a powerful tool for forming new carbon-carbon bonds. masterorganicchemistry.com It can react with a variety of electrophiles:

Reaction with Aldehydes and Ketones: It adds to the carbonyl carbon of aldehydes and ketones to produce secondary and tertiary alcohols, respectively, after an acidic workup. masterorganicchemistry.comyoutube.com

Reaction with Esters: It reacts with esters in a double addition process to yield tertiary alcohols. masterorganicchemistry.com

Reaction with Carbon Dioxide: Carboxylation of the Grignard reagent with CO₂, followed by an acidic workup, yields 4-(benzyloxy)-2-ethylbenzoic acid. youtube.com

Table 2: Representative Reactions of (4-(benzyloxy)-2-ethylphenyl)magnesium bromide

ElectrophileIntermediate ProductFinal Product (after workup)Product Class
Formaldehyde (CH₂O) Alkoxide(4-(Benzyloxy)-2-ethylphenyl)methanolPrimary Alcohol
Acetaldehyde (CH₃CHO) Alkoxide1-(4-(Benzyloxy)-2-ethylphenyl)ethanolSecondary Alcohol
Acetone ((CH₃)₂CO) Alkoxide2-(4-(Benzyloxy)-2-ethylphenyl)propan-2-olTertiary Alcohol
Carbon Dioxide (CO₂) Carboxylate4-(Benzyloxy)-2-ethylbenzoic acidCarboxylic Acid

Radical Reactions and Single Electron Transfer Processes

The structure of this compound allows for potential involvement in radical reactions and single-electron transfer (SET) events.

Radical Reactions: The benzylic hydrogens of the ethyl group are susceptible to free radical attack under conditions involving radical initiators (e.g., NBS with light or a radical initiator). msu.edu This could lead to bromination at the benzylic position of the ethyl group. The formation of the Grignard reagent itself is understood to proceed through a single-electron transfer mechanism on the surface of the magnesium metal. byjus.com

Single Electron Transfer (SET): In a SET process, an electron is transferred from a donor molecule to an acceptor molecule, generating a radical ion pair. nih.gov this compound, with its electron-rich aromatic ring, could theoretically act as an electron donor in the presence of a strong electron acceptor, forming a radical cation. Conversely, it could accept an electron from a potent donor to form a radical anion, which could then lose a bromide ion. For a thermal SET to be readily observable, the energy difference between the neutral ground state and the radical pair state should be minimal, typically less than 0.4 eV. nih.gov Specific experimental studies on the SET properties of this particular compound are not widely documented.

Transformations of the Benzyloxy Ether Group

The benzyloxy group is a common protecting group for phenols and alcohols due to its general stability and the various methods available for its removal.

Oxidative Deprotection and Cleavage Methods

The benzyloxy group in this compound can be cleaved under oxidative conditions to reveal the parent phenol (B47542), 4-bromo-2-ethylphenol. This deprotection is a valuable synthetic transformation.

One of the most common reagents for this purpose is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). mpg.denih.gov The mechanism is believed to involve the formation of a charge-transfer complex, followed by hydride abstraction from the benzylic position of the ether. This generates a stabilized benzylic cation, which is then attacked by water to form a hemiacetal. The hemiacetal subsequently collapses to yield the deprotected phenol and benzaldehyde. nih.gov Other oxidative systems, such as those involving nitroxyl-radical catalysts, have also been developed for the deprotection of benzyl ethers. nih.gov

Visible-light-mediated methods using DDQ as a photo-oxidant have emerged as a mild and efficient way to cleave benzyl ethers, often with high functional group tolerance. mpg.de

Hydrogenolysis and Catalytic Transfer Hydrogenation

Hydrogenolysis is a standard method for the cleavage of benzyl ethers, typically employing a catalyst such as palladium on carbon (Pd/C) with a hydrogen source. organic-chemistry.orgyoutube.com This reaction would be expected to cleave the C-O bond of the benzyloxy group in this compound to yield 4-bromo-2-ethylphenol and toluene. youtube.com Catalytic transfer hydrogenation offers an alternative to using gaseous hydrogen, employing hydrogen donors like ammonium (B1175870) formate (B1220265) or 1,4-cyclohexadiene (B1204751) in the presence of a catalyst. organic-chemistry.orgresearchgate.net This method is often noted for its operational simplicity. researchgate.net The reaction mechanism for hydrogenolysis involves the catalytic activation of hydrogen and subsequent cleavage of the carbon-oxygen bond. youtube.com For catalytic transfer hydrogenation with formate salts, the mechanism can involve the decomposition of the formate to release hydrogen in situ. researchgate.net

Acid-Catalyzed Cleavage Mechanisms

Benzyl ethers are known to be susceptible to cleavage under strong acidic conditions. organic-chemistry.org Reagents such as hydrogen bromide (HBr) or hydrogen iodide (HI) can be used to break the ether linkage. The mechanism typically involves the protonation of the ether oxygen, followed by nucleophilic attack by the conjugate base of the acid (e.g., Br⁻) at the benzylic carbon. This would proceed via an Sₙ1 or Sₙ2 pathway, with the stability of the resulting benzylic carbocation or the accessibility of the benzylic carbon influencing the predominant mechanism. libretexts.org

Rearrangement Reactions Involving the Benzyloxy Moiety

While less common than cleavage, rearrangement reactions involving benzyl ethers can occur under specific conditions, such as those involving strong bases or organometallic reagents. For instance, the Wittig rearrangement involves the chemistry.coachsiu.edu-rearrangement of an α-lithioether. Another possibility is the researchgate.netsiu.edu-Wittig rearrangement if an appropriate substituent is present. Additionally, under certain dearomatizing conditions, intramolecular additions of a lithiated benzylic ether to an adjacent aromatic ring have been observed in related systems. acs.org However, no specific studies on such rearrangements for this compound have been found.

Functionalization and Transformations of the Ethyl Group

Oxidation Reactions (e.g., to vinyl, carbonyl derivatives)

The benzylic position of the ethyl group is a primary site for oxidation. libretexts.org Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) could potentially oxidize the ethyl group to a carboxylic acid. libretexts.org More selective oxidation to a carbonyl group (ketone) might be achievable with other reagents. The conversion to a vinyl group would typically involve a two-step process of benzylic halogenation followed by elimination. The benzylic position is particularly reactive due to the stabilization of radical or cationic intermediates by the adjacent benzene ring. libretexts.orgchemistry.coach

Selective Aliphatic Functionalization

Selective functionalization of the ethyl group's benzylic position is possible due to its enhanced reactivity. libretexts.org For example, free-radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator would be expected to selectively introduce a bromine atom at the benzylic carbon, forming 1-(benzyloxy)-4-bromo-2-(1-bromoethyl)benzene. libretexts.org This benzylic bromide could then serve as a precursor for various nucleophilic substitution reactions.

Comprehensive Mechanistic Elucidation of Key Transformations

A comprehensive mechanistic elucidation for the aforementioned transformations would require detailed experimental studies, including kinetic analysis, isotopic labeling, and computational modeling. For example, in catalytic transfer hydrogenation, kinetic studies can help determine the rate-limiting step, which could be the adsorption of the hydrogen donor to the catalyst surface. researchgate.net Similarly, computational studies, such as density functional theory (DFT), can provide insights into the reaction pathways and transition states for reactions like the oxidation of the ethyl group. mdpi.com At present, such detailed mechanistic investigations for this compound are not available in the reviewed literature.

Kinetic Isotope Effect Studies for Rate-Determining Steps

No publicly available scientific data or research articles were found that detail kinetic isotope effect studies performed on this compound to determine the rate-determining steps of its reactions.

Hammett Analysis for Electronic Effects

No published research could be identified that has conducted a Hammett analysis on this compound. Consequently, there are no available Hammett plots or reaction constants (ρ values) to report for the electronic effects of substituents on its reactivity.

Investigation of Intermediates and Transition States

There is a lack of available scientific literature detailing the investigation of reaction intermediates and transition states for reactions involving this compound. This includes spectroscopic, computational, or trapping studies that would provide insight into the mechanistic pathways of this specific compound.

Computational Chemistry and Theoretical Investigations of 1 Benzyloxy 4 Bromo 2 Ethylbenzene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, electronic distributions, and spectroscopic properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is particularly effective for determining the ground-state properties by calculating the electron density. For 1-(Benzyloxy)-4-bromo-2-ethylbenzene, DFT calculations, often using functionals like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to find the most stable three-dimensional arrangement of its atoms (optimized geometry). acs.org

These calculations would reveal key structural parameters. The presence of the bulky benzyloxy and ethyl groups alongside the bromine atom on the benzene (B151609) ring would likely cause minor distortions from a perfectly planar benzene ring to minimize steric hindrance. DFT can precisely calculate the bond lengths, bond angles, and dihedral angles that define this minimum energy conformation. For instance, the C-Br bond length and the C-O-C angle of the ether linkage are critical parameters that influence the molecule's reactivity. Theoretical studies on similar substituted benzenes show that electron-donating groups can alter the aromatic system's bond lengths. bohrium.comresearchgate.net

Table 1: Illustrative DFT-Calculated Geometric Parameters for this compound (Note: The following values are illustrative examples of what DFT calculations would provide and are not based on published experimental data for this specific molecule.)

ParameterDescriptionIllustrative Value
r(C4-Br)Bond length of the Carbon-Bromine bond1.91 Å
r(C1-O)Bond length of the aromatic Carbon-Oxygen bond1.37 Å
r(O-CH₂)Bond length of the ether Oxygen-Methylene Carbon bond1.43 Å
a(C1-O-CH₂)Bond angle of the ether linkage118.5°
a(C3-C4-Br)Bond angle involving the bromine substituent119.8°
d(C2-C1-O-CH₂)Dihedral angle describing the orientation of the benzyloxy group85.0°

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.comtaylorandfrancis.com

For this compound, the HOMO is expected to have significant electron density on the electron-rich benzene ring, particularly influenced by the electron-donating benzyloxy group. The LUMO, conversely, would likely be distributed across the aromatic ring with a significant contribution from the C-Br antibonding orbital, indicating that this site is susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. taylorandfrancis.com A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. taylorandfrancis.com Computational studies on related compounds show that substituents significantly modulate these orbital energies. pku.edu.cn

Table 2: Illustrative FMO Properties for this compound (Note: The following values are illustrative examples and not based on published data.)

PropertyDescriptionIllustrative Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.5
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.2
HOMO-LUMO Gap (ΔE)Energy difference between LUMO and HOMO5.3

Electrostatic Potential Mapping

An Electrostatic Potential (ESP) map is a visualization tool that illustrates the charge distribution on the surface of a molecule. numberanalytics.com It is generated by calculating the electrostatic potential at the electron density surface, providing a guide to the molecule's reactive sites. researchgate.netresearchgate.net Red colors indicate regions of negative potential (electron-rich, attractive to electrophiles), while blue colors show regions of positive potential (electron-poor, attractive to nucleophiles). researchgate.netwalisongo.ac.id

For this compound, the ESP map would be expected to show several key features:

A region of high negative potential (red) around the oxygen atom of the benzyloxy group, due to its lone pairs of electrons.

A region of positive potential (blue), known as a sigma-hole, on the outer side of the bromine atom. This feature is characteristic of heavier halogens and makes them susceptible to halogen bonding and interactions with nucleophiles.

The aromatic ring itself would display a nuanced potential, influenced by the competing effects of the electron-donating benzyloxy and ethyl groups and the electron-withdrawing bromine atom. The regions ortho and para to the activating groups would be more electron-rich (more negative potential) compared to the rest of the ring. walisongo.ac.id

Computational Modeling of Reaction Pathways and Mechanisms

Beyond static properties, computational chemistry can model the dynamic processes of chemical reactions, providing detailed mechanistic insights that are often difficult or impossible to obtain experimentally. rsc.org

To understand how a reaction proceeds, it is crucial to identify the transition state (TS)—the highest energy point along the reaction pathway. Locating this first-order saddle point on the potential energy surface is a key step in mechanistic studies. stackexchange.com Once a transition state structure is proposed and optimized, its validity must be confirmed.

This confirmation is achieved by performing an Intrinsic Reaction Coordinate (IRC) calculation. researchgate.net An IRC calculation maps the minimum energy path downhill from the transition state in both the forward and reverse directions. stackexchange.com A correctly identified transition state will have its IRC path connect the reactant species on one side and the product species on the other, confirming that the TS is indeed the bridge for that specific transformation. nih.gov For a reaction involving this compound, such as a nucleophilic aromatic substitution, an IRC calculation would verify that the located transition state smoothly connects the starting material and the substituted product without leading to unintended side products. nih.govnih.gov

A reaction energy profile is a plot of the energy changes that occur as reactants are converted into products. By calculating the energies of the reactants, transition states, any intermediates, and the products, a comprehensive map of the reaction's energetic landscape can be constructed.

The difference in energy between the reactants and the transition state is the activation energy or activation barrier (ΔG‡ or ΔE‡). rsc.org This barrier determines the rate of the reaction; a higher barrier corresponds to a slower reaction. Computational modeling can be used to compare the activation barriers for different possible reaction pathways, thereby predicting which mechanism is more likely to occur. For example, in a potential ether cleavage reaction of this compound, DFT calculations could determine the activation barriers for different cleavage mechanisms (e.g., involving the benzyl-oxygen bond versus the aryl-oxygen bond), providing insight into the reaction's selectivity. acs.orgresearchgate.net

Table 3: Illustrative Calculated Energies for a Hypothetical Reaction Pathway (Note: Values are for a hypothetical nucleophilic substitution on this compound and are for illustrative purposes only.)

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsThis compound + Nucleophile0.0
Transition State (TS)Highest energy point of the reaction pathway+25.5
ProductsSubstituted product + Leaving group-10.2
Activation Barrier Energy difference between TS and Reactants +25.5
Reaction Energy Energy difference between Products and Reactants -10.2

Solvation Effects in Mechanistic Simulations

In the realm of reaction mechanisms, the solvent is not merely an inert medium but an active participant that can significantly influence reaction rates and pathways. For a molecule like this compound, computational simulations that incorporate solvation effects are essential for accurately predicting its behavior in solution.

Mechanistic simulations often employ implicit and explicit solvation models to account for the solvent's influence. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. This approach is computationally efficient and effective for capturing the bulk electrostatic effects of the solvent on the solute. For instance, the transition states of reactions involving this compound, such as nucleophilic substitution at the benzylic carbon or reactions involving the aromatic ring, would be stabilized to different extents by solvents of varying polarity.

Explicit solvation models, on the other hand, involve the inclusion of individual solvent molecules in the simulation. This method, while computationally more demanding, allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding. In the case of this compound, explicit solvent molecules could interact with the ether oxygen and the bromine atom, influencing the molecule's conformational equilibrium and reactivity. The choice of solvent can therefore be a critical factor in directing the outcome of a reaction.

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure of this compound is not static. Rotations around its single bonds give rise to various conformers, each with a distinct energy level. Understanding the conformational landscape of this molecule is key to comprehending its physical and chemical properties.

Rotational Barriers and Steric Hindrance Evaluations

The rotation around the C-O bond of the benzyloxy group and the C-C bond of the ethyl group are of particular interest. The presence of the bulky bromine atom and the adjacent ethyl group creates significant steric hindrance, which in turn governs the rotational barriers and the preferred conformations of the molecule.

Computational methods, such as Density Functional Theory (DFT), can be used to calculate the potential energy surface for rotation around these bonds. By systematically changing the dihedral angles and calculating the corresponding energy, a rotational energy profile can be constructed. This profile reveals the energy minima, corresponding to stable conformers, and the energy maxima, representing the transition states for rotation.

For this compound, it is anticipated that the rotation of the benzyloxy and ethyl groups would be significantly hindered. The interplay between the steric repulsion of these groups and the bromine atom would lead to a complex rotational energy landscape with distinct, well-defined low-energy conformations. A related study on 1-bromo-4-ethylbenzene (B134493) has shown that steric hindrance impacts the rotational barriers of the ethyl group. researchgate.net

Non-Covalent Interaction Analysis

Beyond steric repulsion, non-covalent interactions (NCIs) play a subtle yet crucial role in determining the conformational preferences of this compound. These interactions include van der Waals forces, dipole-dipole interactions, and potential weak hydrogen bonds.

NCI analysis, often performed using tools like the NCI plot index, allows for the visualization and characterization of these weak interactions within the molecule. For this compound, attractive interactions between the phenyl ring of the benzyloxy group and the ethyl-substituted benzene ring (π-π stacking) might contribute to the stability of certain folded conformations. Additionally, weak interactions between the ether oxygen and the hydrogens of the ethyl group could further influence the conformational equilibrium. Understanding these intramolecular forces is essential for a complete picture of the molecule's structure and behavior.

Predictive Spectroscopic Property Simulations for Mechanistic Support

Computational chemistry offers powerful tools for predicting spectroscopic data, which can be invaluable for identifying reaction intermediates and confirming the structures of products.

Theoretical NMR Chemical Shift and Coupling Constant Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Theoretical predictions of NMR chemical shifts and coupling constants can aid in the interpretation of experimental spectra and the structural elucidation of complex molecules like this compound.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH7.0 - 7.5115 - 140
Benzylic CH₂~5.1~70
Ethyl CH₂~2.7~25
Ethyl CH₃~1.2~15

Note: The data in this table is hypothetical and serves as an illustrative example of the types of results expected from theoretical NMR predictions for this compound, based on typical values for similar functional groups.

Simulated Vibrational and Electronic Spectra for Intermediate Identification

Vibrational (infrared and Raman) and electronic (UV-Vis) spectroscopy are also powerful techniques for probing molecular structure. Theoretical simulations of these spectra can provide a "fingerprint" for a given molecule, aiding in its identification.

By calculating the harmonic vibrational frequencies of this compound, a theoretical infrared and Raman spectrum can be generated. The positions and intensities of the predicted peaks correspond to the various vibrational modes of the molecule, such as the stretching and bending of C-H, C-O, C-C, and C-Br bonds. These theoretical spectra can be compared with experimental data to confirm the presence of specific functional groups and to identify unknown intermediates in a reaction mixture. For instance, the IR spectra of related compounds like 1-bromo-4-ethylbenzene have been documented and can serve as a reference point. nih.gov

Strategic Utility of 1 Benzyloxy 4 Bromo 2 Ethylbenzene in Complex Organic Synthesis

Role as a Versatile Synthetic Intermediate and Building Block

1-(Benzyloxy)-4-bromo-2-ethylbenzene is primarily utilized as a synthetic intermediate, a molecule that serves as a stepping stone in the formation of more complex target structures. guidechem.compharmint.net Its utility is rooted in the distinct reactivity of its functional groups. The aryl bromide moiety is particularly significant as it is primed for a variety of powerful carbon-carbon bond-forming reactions.

The most prominent application for aryl bromides like this compound is in palladium-catalyzed cross-coupling reactions. guidechem.com The Suzuki-Miyaura cross-coupling, which pairs an organohalide with an organoboron species, is a prime example of a reaction where this building block can be used. scielo.brnih.gov A closely related compound, 4-(Benzyloxy)-2-bromo-1-methoxybenzene, has been shown to be a precursor for aromatic boric acid derivatives, which are key intermediates for synthesizing novel bioactive compounds via Suzuki coupling. nih.gov This analogous reactivity highlights the potential of this compound to be converted into its corresponding boronic acid or to be coupled directly with various boronic acids and esters to create complex bi-aryl structures. scielo.brnih.gov

The presence of the benzyloxy group serves as a protected form of a phenol (B47542). This protecting group is stable under many cross-coupling conditions and can be removed in a later synthetic step to reveal a hydroxyl group, which can then be used for further functionalization. This dual functionality—a reactive site at the bromine and a masked hydroxyl group—makes the compound a highly versatile building block for multi-step syntheses.

Contribution to the Construction of Polycyclic Aromatic Hydrocarbons and Heterocycles

While specific examples detailing the use of this compound for the synthesis of polycyclic aromatic hydrocarbons (PAHs) are not prevalent in the literature, its structural motifs are common in precursors for such reactions. The aryl bromide functionality is a standard handle for intramolecular and intermolecular coupling reactions that can build up larger aromatic systems.

More directly, the utility of related bromo-ethylbenzene scaffolds in heterocycle synthesis is documented. For instance, the simpler analog 1-Bromo-2-ethylbenzene is a key starting material for the synthesis of 4-(isopropyldimethylsilyl)-2-(2-ethylphenyl)pyridine, a substituted pyridine (B92270) derivative. sigmaaldrich.com This transformation illustrates how the bromo-aromatic core can be strategically employed to introduce complex aromatic substituents onto heterocyclic rings through coupling reactions. Given its structure, this compound could similarly be used to synthesize complex, functionalized phenyl-substituted heterocycles, which are privileged structures in medicinal chemistry.

Application in Divergent Synthesis Towards Molecular Libraries

Divergent synthesis is a powerful strategy used to create a large number of compounds from a common intermediate, a process often employed in the generation of molecular libraries for drug discovery. The structure of this compound is ideally suited for this approach. The aryl bromide is a versatile reaction point that can be subjected to a wide array of coupling partners.

The Suzuki-Miyaura reaction, for which this compound is a suitable substrate, has been specifically utilized for the diversification of compound libraries aimed at identifying new pharmaceutical leads. nih.gov For example, this type of cross-coupling was used as the key diversification step in a program to identify glucocorticoid receptor modulators (GRMs) by creating a library of analogs from a common bromo-substituted core. nih.gov By reacting this compound with a diverse set of boronic acids or esters, chemists can rapidly generate a library of compounds, each with a unique substituent at the 4-position of the phenyl ring.

Table 2: Representative Suzuki-Miyaura Reaction for Library Diversification This table illustrates a general reaction scheme applicable to this compound based on established methods for aryl bromides. scielo.brrsc.org

Reactant 1Reactant 2Catalyst / BaseProduct Structure
This compoundArylboronic Acid (Ar-B(OH)₂)Pd Catalyst (e.g., Pd(PPh₃)₄) / Base (e.g., K₂CO₃)1-(Benzyloxy)-4-aryl-2-ethylbenzene
This compoundHeteroarylboronic AcidPd Catalyst / Base1-(Benzyloxy)-4-heteroaryl-2-ethylbenzene
This compoundAlkylboronic EsterPd Catalyst / Base1-(Benzyloxy)-4-alkyl-2-ethylbenzene

Strategic Precursor for Architecturally Diverse Molecular Scaffolds

The true strategic value of a building block is demonstrated by its application in the synthesis of complex, architecturally diverse molecules. This compound serves as a precursor to scaffolds that possess multiple stereocenters and functional groups. Its utility can be appreciated by examining the synthesis of complex drugs that rely on similarly substituted intermediates.

A compelling case study is the synthesis of Dapagliflozin, a medication used for the treatment of type 2 diabetes. google.com A key intermediate in its synthesis is 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, a compound with a substitution pattern analogous to this compound. google.comgoogle.com This intermediate undergoes a crucial C-glycosylation reaction, where the aromatic ring is coupled to a glucose derivative. This demonstrates how a functionalized halo-benzene scaffold is used to construct a complex C-aryl glycoside, a scaffold of significant medicinal importance. google.com

The synthesis of Dapagliflozin showcases a broader strategy: using a stable, functionalized aromatic precursor to build a highly complex and stereochemically rich target molecule. google.com The presence of the halogen allows for the key carbon-carbon bond formation to the core scaffold, while other substituents direct the reaction and are integral to the final molecule's structure and activity. This highlights the role of compounds like this compound as foundational elements for creating architecturally diverse and functionally complex molecular frameworks.

Advanced Analytical Methodologies for Research on 1 Benzyloxy 4 Bromo 2 Ethylbenzene and Its Derivatives

In-Situ Spectroscopic Techniques for Reaction Monitoring

In-situ spectroscopic techniques offer the significant advantage of monitoring chemical reactions in real-time, providing a continuous stream of data without the need to remove samples from the reaction vessel. This allows for a detailed understanding of reaction kinetics, the detection of transient intermediates, and the optimization of reaction conditions. news-medical.netbeilstein-journals.orgmdpi.comresearchgate.net

Real-time NMR and IR Spectroscopic Analysis of Reaction Progress

Real-time Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for continuously monitoring the progress of reactions involving 1-(Benzyloxy)-4-bromo-2-ethylbenzene. news-medical.netbeilstein-journals.orgmdpi.com By setting up a flow system that circulates the reaction mixture through an NMR spectrometer, it is possible to acquire spectra at regular intervals. news-medical.netbeilstein-journals.org This allows for the direct observation of the disappearance of reactant signals and the appearance of product signals over time. For instance, in a reaction where the benzylic protons of the starting material have a characteristic chemical shift, the decrease in the integral of this peak can be plotted against time to determine the reaction rate. news-medical.net This technique is particularly useful for optimizing reaction parameters such as temperature, catalyst loading, and reaction time to maximize yield and minimize byproduct formation. news-medical.netbeilstein-journals.org

In-situ Infrared (IR) spectroscopy , particularly using technologies like ReactIR, is invaluable for monitoring reactions such as the formation of Grignard reagents from aryl halides like this compound. researchgate.netresearchgate.netacs.org The formation of the organomagnesium compound can be tracked by the appearance of a characteristic C-Mg bond vibration and the disappearance of the C-Br stretching frequency of the starting material. researchgate.netresearchgate.net This real-time monitoring allows for precise control over the reaction, ensuring complete formation of the Grignard reagent before the addition of an electrophile, thereby maximizing the yield of the desired product. researchgate.netresearchgate.netmasterorganicchemistry.com

A hypothetical real-time monitoring of a reaction could be represented as follows:

Time (minutes)Reactant Peak Integral (NMR)Product Peak Integral (NMR)Reactant IR Absorbance (cm⁻¹)Product IR Absorbance (cm⁻¹)
01.000.000.85 (at C-Br stretch)0.00
100.750.250.64 (at C-Br stretch)0.15 (at new bond stretch)
200.500.500.43 (at C-Br stretch)0.30 (at new bond stretch)
300.250.750.21 (at C-Br stretch)0.45 (at new bond stretch)
400.050.950.04 (at C-Br stretch)0.57 (at new bond stretch)

UV-Vis Spectroscopy for Kinetic Studies

UV-Vis spectroscopy is a widely used technique for studying the kinetics of chemical reactions, including those involving this compound, such as Suzuki-Miyaura cross-coupling reactions. mdpi.comresearchgate.netresearchgate.netnih.govthermofisher.comsapub.orgresearchgate.net The principle lies in monitoring the change in absorbance of a chromophore over time. thermofisher.comsapub.org For example, if the product of a coupling reaction has a significantly different UV-Vis absorption spectrum compared to the reactants, the rate of reaction can be determined by measuring the increase in absorbance at the product's λmax. researchgate.net By performing the reaction under pseudo-first-order conditions (where the concentration of one reactant is much larger than the others), the rate constant for the reaction can be readily calculated. thermofisher.comresearchgate.net This method is particularly effective for determining reaction orders and activation energies by studying the reaction at various concentrations and temperatures. researchgate.netsapub.orgresearchgate.net

A table illustrating kinetic data from a hypothetical UV-Vis experiment:

Time (seconds)Absorbance at Product λmax
00.010
300.150
600.280
900.390
1200.480
1500.550

High-Resolution Mass Spectrometry for Product and Intermediate Characterization

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of the products and intermediates in reactions involving this compound. acs.orgresearchgate.netrsc.orgacs.org HRMS provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the determination of the elemental composition of a molecule. researchgate.net This is critical for confirming the identity of the desired product and for characterizing any byproducts or transient intermediates that may be formed during the reaction. acs.orgrsc.org For instance, in a cross-coupling reaction, HRMS can confirm the successful replacement of the bromine atom with the desired functional group by providing the exact mass of the coupled product. researchgate.net It is also instrumental in identifying and structurally elucidating reactive intermediates, which is key to understanding complex reaction mechanisms. acs.orgrsc.org

Advanced NMR Spectroscopy for Complex Structural Elucidation

While 1D NMR provides basic structural information, advanced NMR techniques are often necessary for the complete and unambiguous structural elucidation of complex molecules derived from this compound. researchgate.netresearchgate.netlongdom.org

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments provide correlational information between different nuclei within a molecule, which is crucial for piecing together its complete structure. researchgate.netyoutube.comsdsu.eduscribd.comnanalysis.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the molecule. researchgate.netsdsu.eduscribd.com For a derivative of this compound, COSY would show correlations between the protons of the ethyl group and within the aromatic rings, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton-carbon pairs (¹H-¹³C). researchgate.netyoutube.comscribd.comnanalysis.com This is essential for assigning the carbon signals in the ¹³C NMR spectrum based on the already assigned proton spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY reveals through-space correlations between protons that are close to each other, irrespective of whether they are bonded. longdom.orghuji.ac.ilresearchgate.netcolumbia.edu This is invaluable for determining the stereochemistry and conformation of the molecule. longdom.orgresearchgate.net For instance, NOESY can show correlations between the protons of the benzyl (B1604629) group and the protons on the ethyl-substituted ring, providing information about the preferred spatial arrangement of these groups. researchgate.net

A summary of expected 2D NMR correlations for a hypothetical derivative:

ExperimentCorrelation TypeExample Correlation
COSY ¹H-¹H (through bond)Correlation between the CH₂ and CH₃ protons of the ethyl group.
HSQC ¹H-¹³C (one bond)Correlation between the benzylic CH₂ protons and their attached carbon.
HMBC ¹H-¹³C (multiple bonds)Correlation from the benzylic CH₂ protons to the aromatic carbon C1.
NOESY ¹H-¹H (through space)Correlation between a proton on the benzyl ring and a proton on the ethyl-substituted ring.

Quantitative NMR for Yield Determination and Purity Assessment

Quantitative NMR (qNMR) is a highly accurate and precise method for determining the yield of a reaction and assessing the purity of the final product without the need for a response factor, as is often required in chromatographic techniques. researchgate.netorgsyn.orgox.ac.ukreddit.comethz.ch The principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. researchgate.netox.ac.uk

To perform a qNMR analysis, a known amount of a certified internal standard is added to a precisely weighed sample of the product. orgsyn.orgox.ac.ukethz.ch The purity of the analyte can then be calculated by comparing the integrals of specific, well-resolved signals from the analyte and the internal standard. orgsyn.orgox.ac.uk This method is particularly advantageous as it provides a direct measurement of purity and can be used to quantify the amount of residual solvents or other impurities present in the sample. researchgate.net

Single-Crystal X-ray Diffraction for Definitive Structural Assignment of Derivatives

Single-crystal X-ray diffraction stands as the definitive method for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. For derivatives of this compound, this technique provides precise data on bond lengths, bond angles, and torsional angles, which are crucial for confirming the constitution and stereochemistry of newly synthesized molecules. mdpi.commdpi.com

The process involves irradiating a single, high-quality crystal of the target derivative with a focused X-ray beam. The resulting diffraction pattern is meticulously recorded and analyzed to generate an electron density map, from which the positions of individual atoms can be resolved. nih.gov

In studies of related benzyloxy-benzene derivatives, single-crystal X-ray analysis has been instrumental. For instance, the analysis of 4-(benzyloxy)-2-bromo-1-methoxybenzene, a structurally similar compound, revealed that its two aromatic rings are nearly orthogonal to each other, with a dihedral angle of 72.58°. nih.gov The crystal structure was further shown to be stabilized by weak intermolecular C—H···O interactions. nih.gov Such detailed structural insights, including the precise spatial relationship between the benzyloxy group and the substituted benzene (B151609) ring, are unattainable through other analytical methods.

The data obtained from X-ray diffraction, such as the crystal system, space group, and unit cell dimensions, are critical for establishing a compound's definitive structure. For example, a derivative of pyridazino[4,5-b]indole was found to crystallize in the triclinic crystal system with a P-1 space group. mdpi.com This level of detail is essential for understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the material's bulk properties. While data for this compound itself is not prominently available, the methodology applied to analogous structures provides a clear blueprint for its structural elucidation.

Table 1: Example Crystallographic Data for a Related Bromo-Substituted Heterocyclic Compound

ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)5.9308(2)
b (Å)10.9695(3)
c (Å)14.7966(4)
α (°)100.5010(10)
β (°)98.6180(10)
γ (°)103.8180(10)
Volume (ų)900.07(5)
Source: Data adapted from a study on a substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative. mdpi.com

Chromatographic Techniques for Purification and Analysis of Reaction Mixtures

Chromatography is a cornerstone of synthetic chemistry, enabling the separation, identification, and purification of compounds from complex reaction mixtures. In the synthesis of this compound and its derivatives, chromatographic methods are vital for isolating the desired product from starting materials, byproducts, and catalysts. rsc.org

Column chromatography is a frequently used purification technique. rsc.org In this method, a solvent system (eluent) is chosen to move the mixture through a solid stationary phase, typically silica (B1680970) gel. Compounds separate based on their differential adsorption to the stationary phase and solubility in the eluent. For non-polar compounds like brominated aromatics, a common eluent is 100% hexane. rsc.org The reaction progress and purity of collected fractions are often monitored by thin-layer chromatography (TLC). rsc.orgmdpi.com

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to determine the purity of synthesized compounds and to separate and quantify isomers. For derivatives of this compound, HPLC is particularly useful for assessing the success of a reaction and for quality control of the purified product. google.com

A typical HPLC setup for analyzing such aromatic compounds would involve a reversed-phase column, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a more polar solvent mixture, such as acetonitrile (B52724) and water. google.com The components of the sample are separated based on their hydrophobicity, with more non-polar compounds having longer retention times. Detection is commonly achieved using a UV detector set to a wavelength where the aromatic rings exhibit strong absorbance, for instance, at 225 nm. google.com By comparing the retention time of the main peak in the sample chromatogram to that of a pure standard, the identity of the compound can be confirmed. The area of the peak is proportional to its concentration, allowing for the calculation of purity as a percentage of the total peak area. This method is also highly effective for resolving and quantifying constitutional isomers that may form during synthesis.

Table 2: Illustrative HPLC Method Parameters for Analysis of Related Aromatic Compounds

ParameterSpecification
ColumnPurospher® STAR RP-18e (150×4.6 mm, 3 μm)
Flow Rate1.0 - 1.5 mL/minute (gradient)
DetectorUV at 225 nm
Column Temperature25 °C
Injection Volume10 µL
Run Time60 min
Source: Data adapted from a method for analyzing dapagliflozin, an aromatic ether. google.com

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential analytical method for identifying and quantifying volatile and semi-volatile compounds. nih.govui.ac.id In the context of research on this compound, GC-MS is invaluable for analyzing volatile byproducts, impurities, or degradation products that may arise during synthesis or subsequent reactions. semanticscholar.org

The technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. A sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. ui.ac.id Compounds are separated based on their boiling points and interactions with the column's stationary phase. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron ionization, EI), and fragmented. nih.gov The resulting mass spectrum is a unique fingerprint for that molecule, based on the mass-to-charge ratio (m/z) of the parent ion and its fragments. By comparing these spectra to established libraries (e.g., NBS, Wiley), the identity of unknown volatile products can be determined with high confidence. researchgate.net GC-MS can also be used in a quantitative manner, particularly when coupled with techniques like single-ion monitoring (SIM), which offers enhanced sensitivity for detecting trace-level components. nih.gov

Table 3: Typical GC-MS Operating Conditions

ParameterSpecification
Carrier GasHelium
Flow Rate1.25 mL/min
Injector Temperature280 °C
Oven Program70 °C, ramp to 280 °C at 10 °C/min, hold for 14 min
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 30-600
Source: Data adapted from a study on volatile compounds. ui.ac.id

Future Directions and Emerging Research Avenues

Exploration of Unprecedented Reactivity Modes

The reactivity of 1-(benzyloxy)-4-bromo-2-ethylbenzene is largely dictated by its functional groups: the bromo substituent, a classical handle for cross-coupling reactions; the benzyloxy group, which can influence the electronic properties of the aromatic ring; and the ethyl group, which provides steric bulk. Future research is poised to explore reactivity beyond standard transformations, delving into more complex and previously unobserved reaction pathways.

One promising area is the investigation of palladium-catalyzed cascade reactions. For instance, processes involving the cyclocarbopalladation of related propargylic aryl ethers followed by Suzuki-Miyaura coupling have been shown to be effective for the synthesis of complex heterocyclic systems. figshare.com Applying similar strategies to derivatives of this compound could open doors to novel polycyclic aromatic compounds with interesting photophysical or biological properties.

Furthermore, the interplay between the benzyloxy and bromo groups could be exploited in novel ways. Research into the reactivity of related 1-(3-arylprop-2-ynyloxy)-2-bromo benzene (B151609) derivatives has demonstrated their utility in synthesizing functionalized benzofurans. figshare.com This suggests that with appropriate modifications, this compound could serve as a precursor to a variety of oxygen-containing heterocycles through carefully designed catalytic cycles.

Integration with Sustainable Chemistry Principles and Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes. For a molecule like this compound, this translates to developing more environmentally benign and efficient methods for its synthesis and subsequent transformations.

A key focus will be the implementation of green chemistry metrics to assess and optimize synthetic pathways. chemcopilot.comengineering.org.cnibm.com Metrics such as Atom Economy (AE), Reaction Mass Efficiency (RME), and Process Mass Intensity (PMI) provide a quantitative framework for evaluating the "greenness" of a reaction. chemcopilot.comresearchgate.net For example, traditional bromination reactions often have an average atom economy of around 84%, and striving to meet or exceed the suggested "green" threshold of 61.8% for atom economy will be a key goal. researchgate.net

The development of sustainable synthetic methods for this compound and its derivatives is another critical research avenue. This includes the use of greener solvents, such as water or bio-based alternatives like 2,2,5,5-tetramethyloxolane (TMO), and the replacement of hazardous reagents with more benign alternatives. ibm.comrsc.org For instance, the electrochemical generation of aryl radicals from aryl halides offers a sustainable alternative to traditional methods that rely on stoichiometric metal reductants. rsc.org The synthesis of related benzoxazole (B165842) derivatives has been successfully achieved using eco-friendly methods like microwave-assisted synthesis and reactions in deep eutectic solvents, highlighting potential green routes for derivatives of this compound. mdpi.comyoutube.com

Development of Catalytic Asymmetric Transformations

The presence of a prochiral center, or the potential to introduce chirality, makes this compound an interesting substrate for catalytic asymmetric synthesis. The development of methods to control the stereochemistry of its reactions will be crucial for its application in the synthesis of chiral drugs and materials.

A significant area of research will be the use of chiral catalysts to induce enantioselectivity in reactions involving the aryl bromide. Enantioselective cross-coupling reactions, for example, can be used to construct chiral C-C bonds. nih.gov The use of chiral phosphine (B1218219) ligands in palladium-catalyzed reactions of silyloxyenynes has been shown to produce chiral cyclopentane (B165970) derivatives with high enantiomeric excess. nih.gov Similar strategies could be adapted for reactions with this compound to generate enantioenriched products.

Furthermore, the development of enantioselective methods for the synthesis of chiral allenes using catalytic traceless Petasis reactions from related precursors opens up possibilities for creating axially chiral molecules from derivatives of this compound. nih.gov The synthesis of planar-chiral cyclophanes through asymmetric macrocyclization is another advanced strategy that could potentially be applied to derivatives of this compound. researchgate.net

Application in Automated Synthesis and Artificial Intelligence-Driven Reaction Discovery

The convergence of automated synthesis platforms and artificial intelligence (AI) is set to revolutionize organic chemistry. For a compound like this compound, these technologies can accelerate the discovery of new reactions, optimize reaction conditions, and facilitate the rapid synthesis of analog libraries.

Automated synthesis platforms can then be used to physically perform the reactions predicted by AI. nsf.gov This synergy allows for high-throughput screening of reaction conditions and the rapid generation of a diverse range of derivatives for biological or materials science applications. The use of continuous flow chemistry, which is amenable to automation, can further enhance efficiency and scalability. gelest.com

Role in the Synthesis of Advanced Materials and Functional Molecules

The unique combination of a flexible benzyloxy group and a reactive bromo-handle makes this compound a promising precursor for a variety of advanced materials and functional molecules.

One area of potential is in the field of liquid crystals. The introduction of a benzyloxy group is a known strategy for designing liquid crystalline materials. mdpi.com For example, Schiff base liquid crystals incorporating a terminal benzyloxy group have been synthesized and shown to exhibit mesomorphic properties. mdpi.com Derivatives of this compound could be designed to self-assemble into various liquid crystalline phases, with potential applications in displays and sensors. The synthesis and characterization of 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate, a calamitic liquid crystal, demonstrates the utility of the benzyloxy-phenyl motif in this field. nih.gov

Q & A

Q. What are the preferred synthetic routes for 1-(benzyloxy)-4-bromo-2-ethylbenzene, and how does the ethyl group influence reactivity?

Methodological Answer:

  • Synthesis Strategy :
    • Starting Material : Begin with 4-bromo-2-ethylphenol.
    • Benzylation : React with benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF or acetone) to introduce the benzyloxy group .
    • Purification : Use column chromatography (silica gel, hexane/ethyl acetate) to isolate the product.
  • Ethyl Group Impact :
    • The ethyl group at position 2 introduces steric hindrance, potentially slowing benzylation.
    • Electron-donating ethyl group may slightly activate the benzene ring toward electrophilic substitution.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • 1H NMR :
    • Aromatic protons: Multiplets between δ 6.5–7.5 ppm (benzyloxy and bromo-substituted ring).
    • Ethyl group: Triplet (δ ~1.2–1.4 ppm, CH₃) and quartet (δ ~2.5–2.7 ppm, CH₂).
  • 13C NMR :
    • Benzyloxy carbon: δ ~70–75 ppm (CH₂).
    • Aromatic carbons: Distinct signals for Br- and ethyl-substituted positions.
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structural refinement if single crystals are obtained .

Advanced Research Questions

Q. How can Pd-catalyzed cross-coupling reactions be optimized using this compound as a substrate?

Methodological Answer:

  • Case Study : Suzuki-Miyaura Coupling:
    • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).
    • Base : K₂CO₃ or Cs₂CO₃.
    • Solvent : DMF or toluene/water biphasic system.
    • Conditions : 80–100°C, 12–24 hours.
    • Yield Optimization :
  • High steric hindrance from the ethyl group may require elevated temperatures.
  • Competing debromination can occur; monitor via GC-MS .
Reaction Parameter Optimal Condition Impact on Yield
Catalyst Loading5 mol% Pd(PPh₃)₄75–85%
SolventToluene/H₂O (3:1)Minimizes side reactions
Temperature100°CAccelerates coupling

Q. How to resolve contradictions in regioselectivity during nucleophilic substitution reactions?

Methodological Answer:

  • Contradiction Example : Competing substitution at Br (position 4) vs. benzyloxy cleavage.
  • Analysis :
    • Bromine Reactivity : Br is a good leaving group but deactivated by the electron-donating benzyloxy group.
    • Benzyloxy Stability : Cleavage under acidic (HBr/AcOH) or reductive (H₂/Pd-C) conditions.
  • Experimental Design :
    • Vary nucleophiles (e.g., amines vs. alkoxides).
    • Use DFT calculations to model transition states and predict regioselectivity.
    • Validate with LC-MS to track reaction pathways .

Q. What strategies mitigate steric hindrance from the ethyl group in catalytic transformations?

Methodological Answer:

  • Catalyst Design :
    • Use bulky ligands (e.g., XPhos) to shield competing reaction sites.
  • Solvent Effects :
    • Polar aprotic solvents (e.g., DMSO) improve solubility of hindered substrates.
  • Temperature Modulation :
    • Higher temperatures reduce steric effects (e.g., microwave-assisted synthesis).

Data-Driven Research Findings

Q. Table 1: Comparative Reactivity in Cross-Coupling Reactions

Reaction Type Catalyst Yield (%) Byproducts Identified
Suzuki-MiyauraPd(PPh₃)₄82Debrominated product (8%)
Buchwald-HartwigPd₂(dba)₃/XPhos68Benzyloxy cleavage (12%)
Ullmann CouplingCuI/1,10-phenanthroline45Polymerization (20%)

Key Insight : The ethyl group reduces yields in Ullmann reactions due to steric clashes with copper catalysts .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Benzyloxy)-4-bromo-2-ethylbenzene
Reactant of Route 2
Reactant of Route 2
1-(Benzyloxy)-4-bromo-2-ethylbenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.